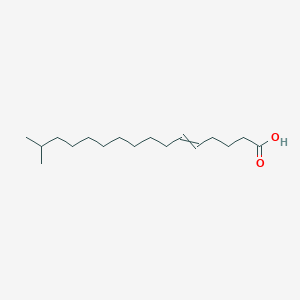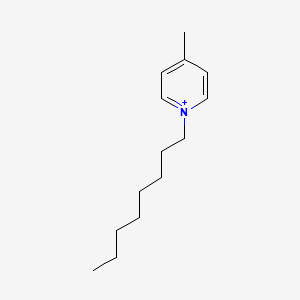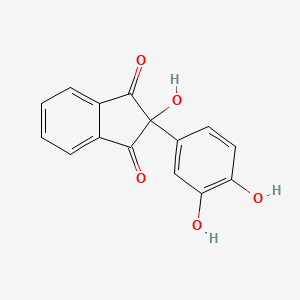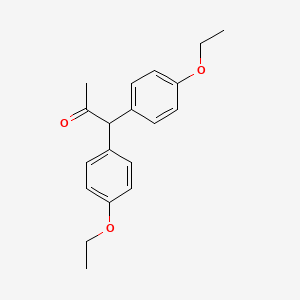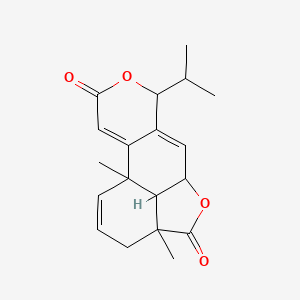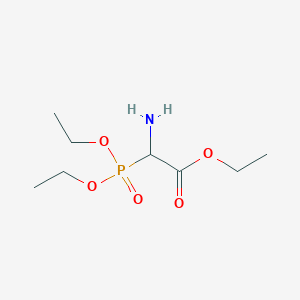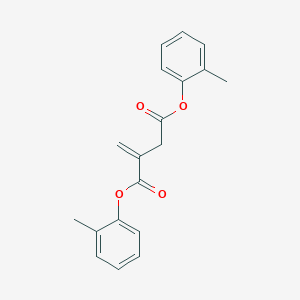
Bis(2-methylphenyl) 2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylphenyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes aromatic rings and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl) 2-methylidenebutanedioate typically involves esterification reactions. One common method is the reaction of 2-methylphenol with 2-methylidenebutanedioic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylphenyl) 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Bis(2-methylphenyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(2-methylphenyl) 2-methylidenebutanedioate involves its interaction with molecular targets through its ester and aromatic functionalities. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-methylphenyl) hydrogen phosphate
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
Bis(2-methylphenyl) 2-methylidenebutanedioate is unique due to its specific ester linkage and the presence of both aromatic and aliphatic components
Propiedades
Número CAS |
77125-43-0 |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
bis(2-methylphenyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C19H18O4/c1-13-8-4-6-10-16(13)22-18(20)12-15(3)19(21)23-17-11-7-5-9-14(17)2/h4-11H,3,12H2,1-2H3 |
Clave InChI |
UQMABOCWBSBUSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(=O)CC(=C)C(=O)OC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




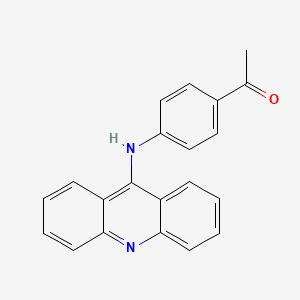
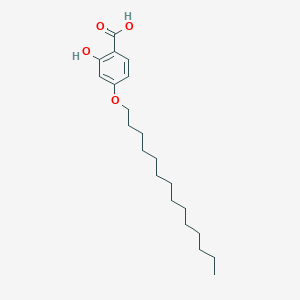
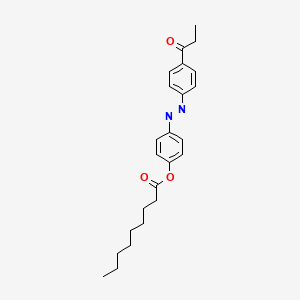
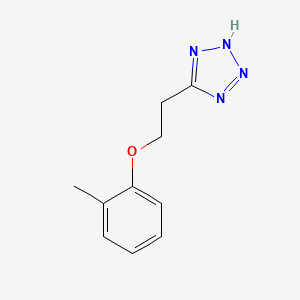
![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)

